Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the reaction of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite. This reaction is carried out under reflux conditions in acetonitrile, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Trimethyl Phosphite: Used in the synthesis of the compound.
Acetonitrile: Commonly used as a solvent in the reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired reaction.
Major Products Formed:
N-Substituted Derivatives: Formed by reacting the compound with different amines.
Fluoroimidazole Derivatives: Formed through substitution reactions.
Scientific Research Applications
Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Shares a similar structure but with a pyridine ring instead of a pyrimidine ring.
Fluoroimidazoles: A broader class of compounds with similar fluorine-containing imidazole structures.
Uniqueness: Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific structural features, including the imidazo[1,2-a]pyrimidine core and the presence of a fluorine atom
Properties
IUPAC Name |
methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRVSNWERWGIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=NC2=N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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